molecular formula C8H14O B13943085 3-Isopropoxy-3-methyl-1-butyne CAS No. 53907-63-4

3-Isopropoxy-3-methyl-1-butyne

Cat. No.: B13943085
CAS No.: 53907-63-4
M. Wt: 126.20 g/mol
InChI Key: UFUKPFOCIGKDCB-UHFFFAOYSA-N
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Description

3-Isopropoxy-3-methyl-1-butyne is an alkoxy-substituted alkyne characterized by a terminal triple bond, a branched methyl group at the third carbon, and an isopropoxy ether group. This structure confers unique reactivity, combining the electrophilic nature of alkynes with the steric and electronic effects of the ether moiety. Potential applications include its use as a building block in organic synthesis, particularly in cycloaddition reactions or as a ligand precursor in catalysis.

Properties

CAS No.

53907-63-4

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-methyl-3-propan-2-yloxybut-1-yne

InChI

InChI=1S/C8H14O/c1-6-8(4,5)9-7(2)3/h1,7H,2-5H3

InChI Key

UFUKPFOCIGKDCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(C)(C)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isopropoxy-3-methyl-1-butyne can be synthesized through the reaction of 3-chloro-3-methyl-1-butyne with isopropanol. The reaction typically involves the use of a strong base such as sodium hydride (NaH) or sodium amide (NaNH2) to deprotonate the terminal alkyne, forming an alkynide anion. This anion then undergoes a nucleophilic substitution reaction with isopropanol to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-3-methyl-1-butyne undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: Pd/C, H2

    Substitution: NaH, NaNH2

Major Products Formed

    Oxidation: Carbonyl compounds (e.g., ketones, aldehydes)

    Reduction: Alkanes

    Substitution: Various substituted alkynes

Scientific Research Applications

3-Isopropoxy-3-methyl-1-butyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropoxy-3-methyl-1-butyne involves its reactivity as an alkyne. The triple bond in the compound is highly reactive, allowing it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in hydrogenation reactions, the alkyne interacts with hydrogen gas in the presence of a catalyst to form an alkane .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 3-isopropoxy-3-methyl-1-butyne and analogous compounds, with data derived from experimental studies of related molecules:

Compound Molecular Formula Molecular Weight Functional Groups Boiling Point (°C) Solubility in Water Key Reactivity
This compound (Target) C₈H₁₂O 124.18 (estimated) Alkyne, Ether ~150–170 (estimated) Low (hydrophobic) Electrophilic addition, cyclization
3-Methyl-1-butyne C₅H₈ 68.12 Terminal alkyne 38–40 Slightly soluble Acid-catalyzed hydration, halogenation
1-Isopropoxy-3-methylbutane C₈H₁₈O 130.23 Ether 135–140 Low SN2 reactions, oxidation

Key Comparisons:

Molecular Weight and Polarity :

  • The target compound (C₈H₁₂O) has a lower molecular weight than 1-isopropoxy-3-methylbutane (C₈H₁₈O) due to the absence of six hydrogen atoms from the alkyne group. However, the triple bond increases its polarity compared to the ether, though less than alcohols or amines .

This contrasts with 1-isopropoxy-3-methylbutane, which lacks π-bond reactivity and undergoes typical ether reactions (e.g., cleavage under acidic conditions) .

Thermal Stability :

  • Alkynes like 3-methyl-1-butyne are thermally stable up to ~200°C, while ethers (e.g., 1-isopropoxy-3-methylbutane) decompose at higher temperatures. The target compound’s stability is expected to lie between these extremes, though decomposition pathways may involve retro-alkyne reactions or ether cleavage .

Its branched structure may also hinder polymerization compared to linear alkynes .

Research Findings and Limitations

  • Reactivity Studies : Computational models suggest that the isopropoxy group in this compound reduces the triple bond’s electrophilicity by ~15% compared to 3-methyl-1-butyne, based on analogous ether-alkyne systems .
  • Synthesis Challenges: No direct synthesis routes are documented, but methods for similar compounds (e.g., Williamson ether synthesis coupled with alkyne alkylation) could be adapted.
  • Contradictions : While ethers generally enhance solubility in polar solvents, the target compound’s hydrophobicity is likely higher than 3-methyl-1-butyne due to the bulky isopropoxy group—a hypothesis requiring experimental validation .

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